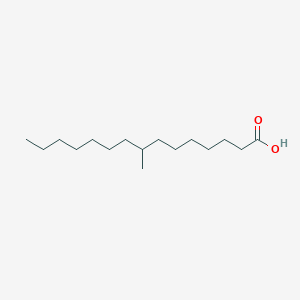

8-Methylpentadecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Methylpentadecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H32O2 and its molecular weight is 256.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Amidation and Peptide Coupling Reactions

8-Methylpentadecanoic acid undergoes activation for amidation using carbodiimide-based coupling reagents. Representative conditions include:

| Reagents/Conditions | Details |

|---|---|

| Coupling Reagent | TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) |

| Base | DIPEA (N-ethyl-N,N-diisopropylamine) |

| Solvent | N-methylpyrrolidine (NMP) |

| Reaction Time | 18 hours |

| Workup | Washing with NMP, methanol, and filtration |

In these reactions, the carboxylic acid group is activated to form an acyloxyphosphonium intermediate, enabling nucleophilic attack by amines or resin-bound substrates. The Kaiser Test confirms reaction completion by detecting free amines .

Oxidation Pathways

The methyl branch at C8 alters oxidation behavior compared to linear fatty acids:

β-Oxidation Analogs

Theoretical models propose that β-methyl branching disrupts standard β-oxidation. Instead, dehydrogenation occurs at the γ,δ positions, forming conjugated enoyl intermediates. Thiol groups in enzymes facilitate desmolysis (C-C bond cleavage) and electron transfer .

Autooxidation and Hydroperoxide Formation

Under photo-oxidation or enzymatic conditions, this compound may form hydroperoxides. For example:

-

Singlet oxygen adds to allylic positions, yielding 8-hydroperoxy-9-enoic acid derivatives.

-

Radical-mediated decomposition produces alkoxyl radicals (R-O- ), leading to secondary products like aldehydes (e.g., non-2-enal) .

Acid-Catalyzed Esterification

Reaction with alcohols (R'OH) under acidic conditions proceeds via a tetrahedral hemiacetal intermediate:

-

Protonation of the carboxylic acid.

-

Nucleophilic attack by the alcohol.

Saponification

Basic hydrolysis cleaves esters back to the carboxylic acid, involving:

-

Deprotonation of the ester carbonyl.

-

Hydroxide attack at the electrophilic carbon.

-

Collapse of the tetrahedral intermediate to release the carboxylate .

Enzymatic Modifications

While direct data on this compound is limited, analogous branched-chain fatty acids participate in:

-

Fatty Acid Synthase (FAS) Systems : Incorporation into acyl carrier protein (ACP) intermediates during chain elongation.

-

Reduction/Dehydration Cycles : NADPH-dependent reduction of β-ketoacyl-ACP derivatives, followed by dehydration to form enoyl-ACP .

Thermal Decomposition

At elevated temperatures (e.g., frying), decarboxylation and radical chain reactions generate:

Propriétés

Formule moléculaire |

C16H32O2 |

|---|---|

Poids moléculaire |

256.42 g/mol |

Nom IUPAC |

8-methylpentadecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-3-4-5-6-9-12-15(2)13-10-7-8-11-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |

Clé InChI |

UEXQCOYVLMNUDG-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC(C)CCCCCCC(=O)O |

Synonymes |

8-methylpentadecanoate 8-methylpentadecanoic acid DMI 1 DMI-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.